1-(2-Chloro-5-nitrobenzoyl)-3-methylpiperazine
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Overview
Description
1-(2-Chloro-5-nitrobenzoyl)-3-methylpiperazine is an organic compound with a complex structure that includes a piperazine ring substituted with a 2-chloro-5-nitrobenzoyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloro-5-nitrobenzoyl)-3-methylpiperazine typically involves the reaction of 2-chloro-5-nitrobenzoic acid with 3-methylpiperazine. The process begins with the nitration of o-chlorobenzoic acid to produce 2-chloro-5-nitrobenzoic acid . This intermediate is then reacted with 3-methylpiperazine under controlled conditions to yield the final product. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified using recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chloro-5-nitrobenzoyl)-3-methylpiperazine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Amines or thiols, often in the presence of a base such as sodium hydroxide.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Major Products Formed
Reduction: 1-(2-Amino-5-chlorobenzoyl)-3-methylpiperazine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 2-Chloro-5-nitrobenzoic acid and 3-methylpiperazine.
Scientific Research Applications
1-(2-Chloro-5-nitrobenzoyl)-3-methylpiperazine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential antimicrobial and anticancer properties.
Material Science: The compound is used in the development of advanced materials with specific properties such as enhanced thermal stability and conductivity.
Biological Studies: It serves as a tool for studying the interactions of piperazine derivatives with biological targets, aiding in the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 1-(2-Chloro-5-nitrobenzoyl)-3-methylpiperazine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The piperazine ring can interact with receptors or enzymes, modulating their activity and resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Chloro-5-nitrobenzoyl)-1H-1,2,3-benzotriazole
- 2-Chloro-5-nitrobenzoic acid
- 2-Chloro-5-nitrobenzoyl chloride
Uniqueness
1-(2-Chloro-5-nitrobenzoyl)-3-methylpiperazine is unique due to the presence of both a piperazine ring and a 2-chloro-5-nitrobenzoyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The presence of the nitro group allows for further chemical modifications, enhancing its versatility in research and industrial applications.
Properties
IUPAC Name |
(2-chloro-5-nitrophenyl)-(3-methylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3O3/c1-8-7-15(5-4-14-8)12(17)10-6-9(16(18)19)2-3-11(10)13/h2-3,6,8,14H,4-5,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDLFHXXLAOQHDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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